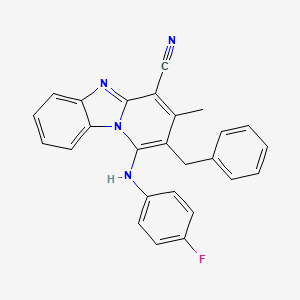
2-BENZYL-1-(4-F-PHENYLAMINO)3-ME-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BENZYL-1-(4-F-PHENYLAMINO)3-ME-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE is a complex organic compound with the molecular formula C26H19FN4 and a molecular weight of 406.467 g/mol . This compound is part of the benzo[4,5]imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZYL-1-(4-F-PHENYLAMINO)3-ME-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and phenylamine derivatives with benzo[4,5]imidazo[1,2-a]pyridine intermediates under controlled conditions . The reaction conditions often require the use of catalysts, such as Brønsted acidic ionic liquids, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-BENZYL-1-(4-F-PHENYLAMINO)3-ME-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylamine moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-BENZYL-1-(4-F-PHENYLAMINO)3-ME-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-BENZYL-1-(4-F-PHENYLAMINO)3-ME-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and influencing cellular signaling pathways . For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-BENZYL-3-ME-1-PIPERIDIN-1-YL-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE
- 2-BENZYL-3-ME-1-PYRROLIDIN-1-YL-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE
Uniqueness
2-BENZYL-1-(4-F-PHENYLAMINO)3-ME-BENZO(4,5)IMIDAZO(1,2-A)PYRIDINE-4-CARBONITRILE is unique due to its specific substitution pattern and the presence of a fluorine atom on the phenylamine moiety. This structural feature can enhance its biological activity and selectivity compared to similar compounds .
Properties
IUPAC Name |
2-benzyl-1-(4-fluoroanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN4/c1-17-21(15-18-7-3-2-4-8-18)25(29-20-13-11-19(27)12-14-20)31-24-10-6-5-9-23(24)30-26(31)22(17)16-28/h2-14,29H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPCYDUJNNPAPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4)NC5=CC=C(C=C5)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














